molecular formula C19H26N2O2 B600118 (1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate CAS No. 156600-98-5

(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate

Cat. No. B600118
CAS RN: 156600-98-5
M. Wt: 314.429
InChI Key: NQMDYRXSHPAJKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Deaza-Analogues of Bisindole Marine Alkaloid Topsentin : A study by Carbone et al. (2013) involved the preparation of ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, which are derivatives related to (1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate. These compounds were synthesized to explore their potential anticancer properties, although they showed moderate to no significant activity in cancer cell lines (Carbone et al., 2013).

  • Design of Conformationally Constrained Tryptophan Derivatives : Horwell et al. (1994, 1995) synthesized novel 3,4-fused tryptophan analogues for use in peptide conformation elucidation studies. These derivatives, related to (1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate, had a ring bridging the α-carbon and the 4-position of the indole ring, restricting their conformational flexibility while leaving functional groups free for further derivatization (Horwell et al., 1994), (Horwell et al., 1995).

Applications in Biological and Medical Research

  • Selective 5-HT(1A) Agonists : Heinrich et al. (2004) investigated a series of 1-[4-(indol-3-yl)butyl]-4-arylpiperazines, which are structurally related to (1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate, as potential 5-HT(1A) agonists for studies in mood disorders. These compounds demonstrated high receptor specificity and affinity, particularly for serotonergic 5-HT(1A) receptors, suggesting their utility in neuropsychopharmacology (Heinrich et al., 2004).

  • Cholinesterase and Monoamine Oxidase Dual Inhibitors : Bautista-Aguilera et al. (2014) designed and synthesized new indole derivatives, including compounds structurally related to (1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate, as cholinesterase and monoamine oxidase dual inhibitors. These compounds have potential applications in treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Photophysical and Electrochemical Properties

  • Co-Sensitization in Dye-Sensitized Solar Cells : Wu et al. (2009) investigated carboxylated cyanine dyes, structurally similar to (1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate, for their photophysical and electrochemical properties. These compounds were used in dye-sensitized solar cells, demonstrating potential in improving photoelectric conversion efficiency (Wu et al., 2009).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate” may also have potential for future research and development.

properties

IUPAC Name

(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-2-3-11-21-12-8-15(9-13-21)14-23-19(22)17-6-4-5-16-7-10-20-18(16)17/h4-7,10,15,20H,2-3,8-9,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMDYRXSHPAJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(CC1)COC(=O)C2=CC=CC3=C2NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate

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